

Application Notes and Protocols for Preclinical Studies Using AZ14170133

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Compound of Interest

Compound Name: AZ14170133

Cat. No.: B12416187

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Introduction

AZ14170133 is a novel linker-payload conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises a potent topoisomerase I inhibitor (TOP1i) payload connected to a cleavable Val-Ala-PEG8 linker system. This combination is engineered for stability in circulation and efficient, targeted release of the cytotoxic agent within tumor cells. **AZ14170133** is notably utilized in the investigational ADC, AZD8205, which targets the B7-H4 antigen, a promising therapeutic target in a variety of solid tumors.^{[1][2][3]}

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of ADCs developed using **AZ14170133**.

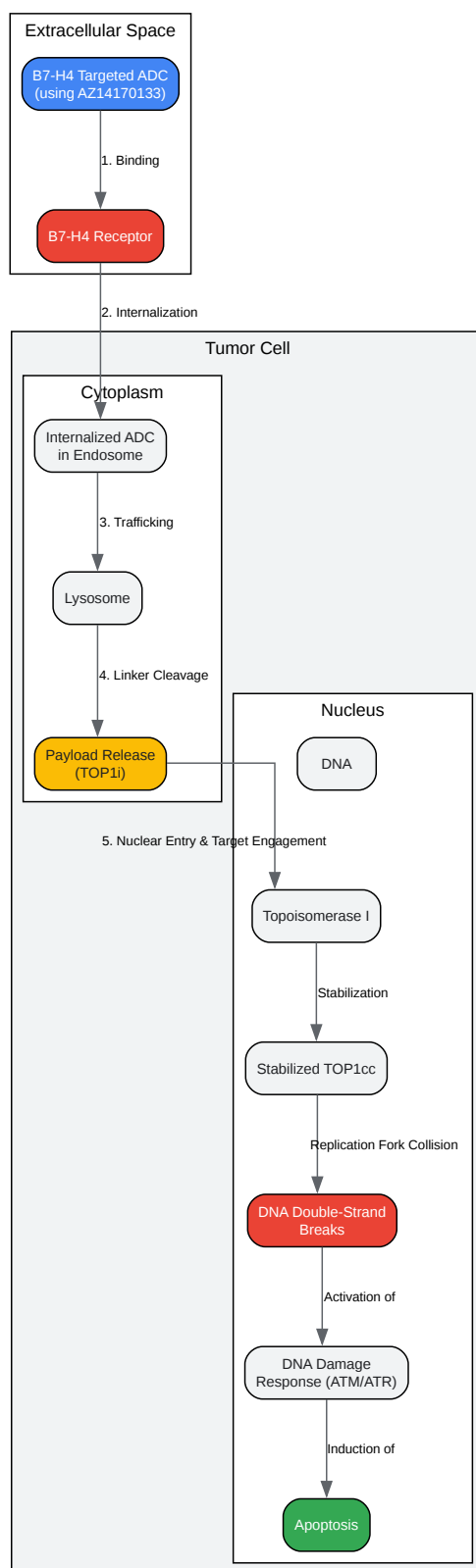
Mechanism of Action

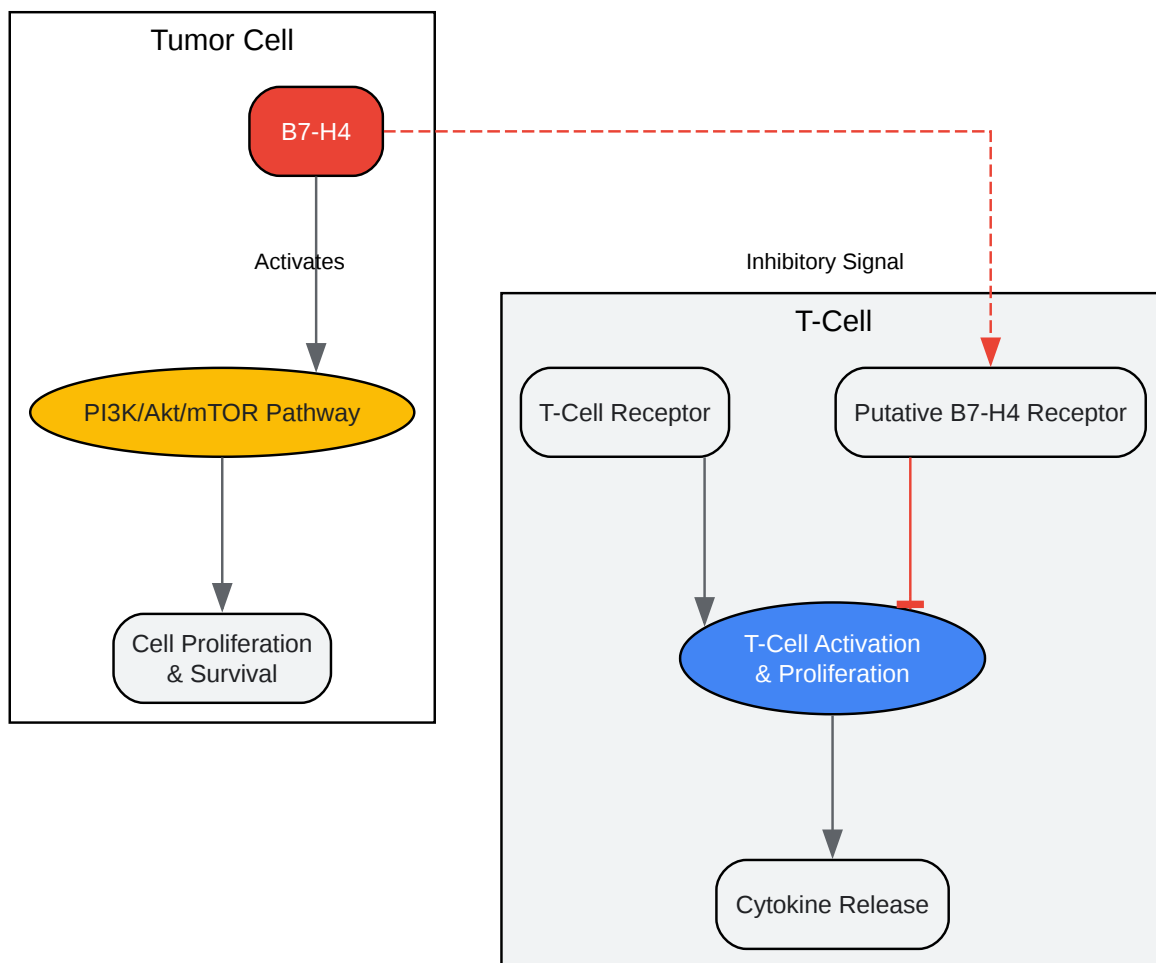
The cytotoxic component of **AZ14170133** is a topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. It functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.^{[4][5]}

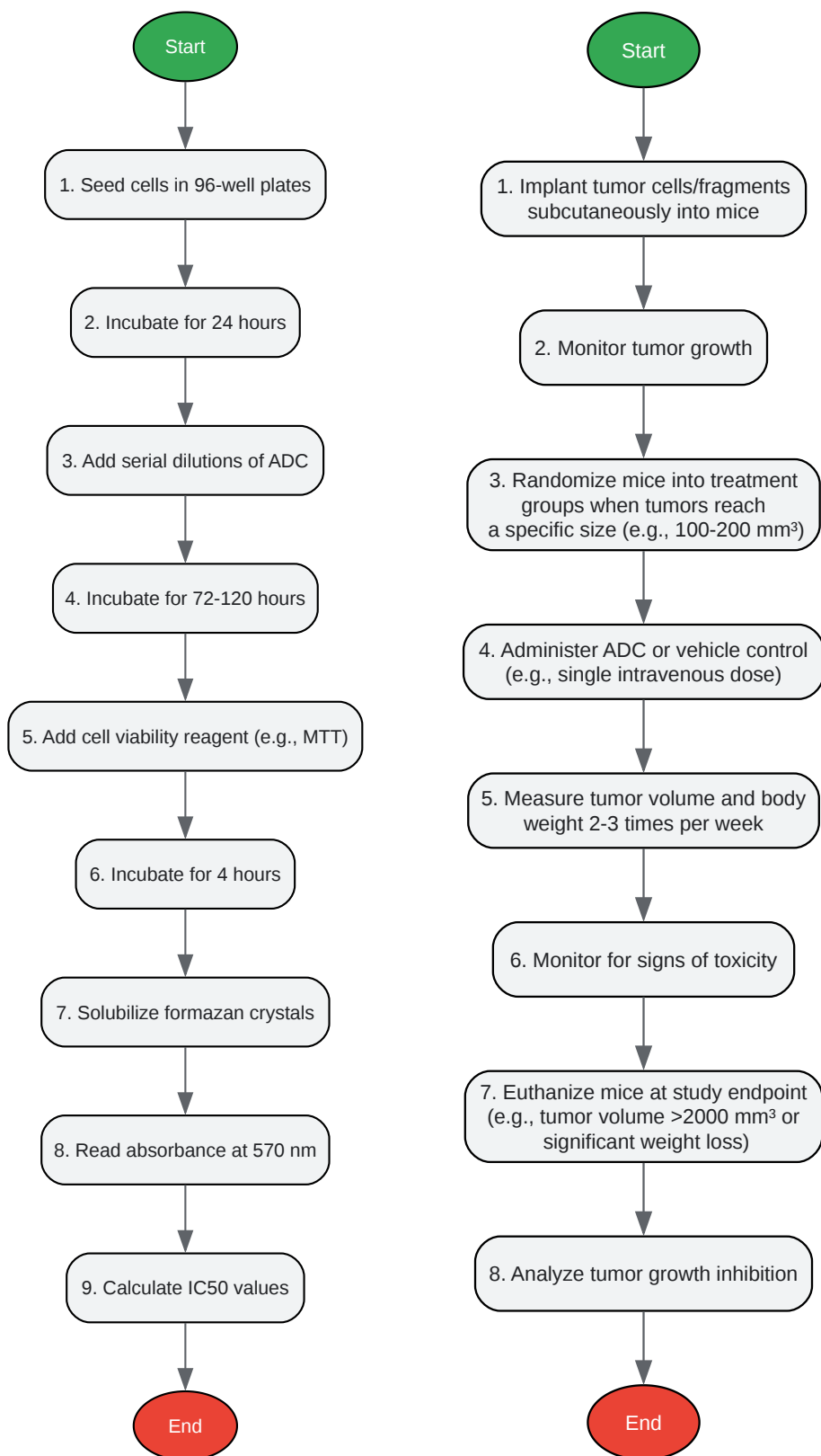
The TOP1i payload in **AZ14170133** stabilizes the covalent complex between topoisomerase I and DNA (TOP1cc). This prevents the re-ligation of the single-strand break. When a replication fork encounters this stabilized complex, it leads to the formation of a double-strand break, a

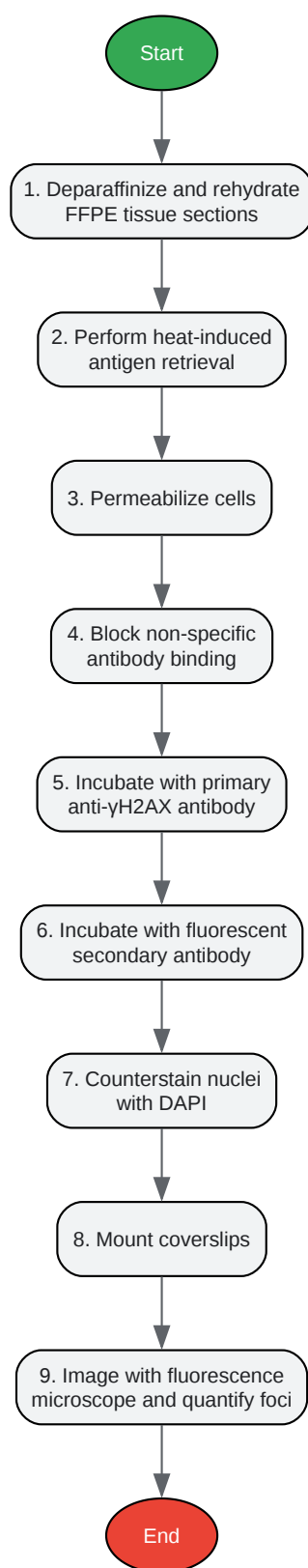
highly lethal form of DNA damage. The accumulation of these double-strand breaks triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).^{[4][5][6][7]}

Signaling Pathway of AZ14170133-based ADC









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